1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate
Description
1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium hexafluorophosphate is a chiral imidazolium salt characterized by two distinct substituents: an (R)-configured 2-hydroxy-1-phenylethyl group at the N1 position and a sterically bulky 2,4,6-trimethylphenyl (mesityl) group at the N3 position. The hexafluorophosphate (PF₆⁻) counterion contributes to high solubility in polar aprotic solvents and improved thermal stability compared to halide salts .
This compound is structurally related to ionic liquids and N-heterocyclic carbene (NHC) precursors, with applications in asymmetric catalysis and organometallic synthesis. The hydroxy group may facilitate hydrogen bonding, influencing reactivity or enantioselectivity in catalytic processes.
Properties
Molecular Formula |
C20H25F6N2OP |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
2-phenyl-2-[3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium-1-yl]ethanol;hexafluorophosphate |
InChI |
InChI=1S/C20H25N2O.F6P/c1-15-11-16(2)20(17(3)12-15)22-10-9-21(14-22)19(13-23)18-7-5-4-6-8-18;1-7(2,3,4,5)6/h4-8,11-12,14,19,23H,9-10,13H2,1-3H3;/q+1;-1 |
InChI Key |
KVZDNTKXFFQTRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C(CO)C3=CC=CC=C3)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate typically involves the reaction of ®-2-Hydroxy-1-phenylethylamine with 2,4,6-trimethylbenzyl chloride under basic conditions to form the corresponding imidazolium salt. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The imidazolium ring can be reduced to form imidazoline derivatives.
Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include ketones, aldehydes, imidazoline derivatives, and substituted aromatic compounds .
Scientific Research Applications
1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate has diverse applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating diseases through its interaction with biological targets.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[®-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center allows it to bind selectively to specific sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous imidazolium salts, focusing on substituents, counterions, molecular properties, and applications:
Structural and Functional Differences
- The (R)-2-hydroxy-1-phenylethyl group introduces chirality absent in 1,3-dialkyl analogs (), enabling enantioselective reactions.
- Counterion Impact : Hexafluorophosphate (PF₆⁻) salts generally exhibit higher thermal stability and lower hygroscopicity compared to chloride (Cl⁻) or tetrafluoroborate (BF₄⁻) analogs (). For example, 1-decyl-3-methylimidazolium tetrafluoroborate (MW 310.18) is more moisture-sensitive than its PF₆⁻ counterpart ().
Research Findings and Data
Thermal Stability
Hexafluorophosphate salts generally decompose above 300°C, outperforming tetrafluoroborate analogs (). The mesityl group’s electron-donating properties may further stabilize the target compound.
Solubility
- The target compound is expected to dissolve in acetonitrile, DMF, or DMSO, similar to .
- Hydroxy and aryl groups reduce hydrophobicity compared to 1-decyl-3-methylimidazolium PF₆⁻ ().
Chirality and Enantioselectivity
The (R)-hydroxy-phenylethyl group mirrors chiral terpene substituents in , suggesting utility in asymmetric catalysis. For example, analogous chiral imidazolium salts have been used in enantioselective Suzuki-Miyaura couplings .
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium hexafluorophosphate is an imidazolium salt characterized by its unique structure, which includes a hydroxyl group and a phenyl substituent. The hexafluorophosphate counterion contributes to its solubility in polar solvents and enhances its reactivity.
The biological activity of imidazolium salts often involves their interaction with various biological targets, including enzymes and receptors. The specific structure of this compound suggests potential interactions with:
- Enzymatic pathways: Imidazolium salts can act as enzyme inhibitors or activators.
- Receptor modulation: They may influence neurotransmitter receptors or other signaling pathways.
Pharmacological Effects
Research indicates that compounds similar to imidazolium salts exhibit a range of pharmacological effects:
- Antimicrobial Activity: Some imidazolium derivatives have shown effectiveness against bacterial strains.
- Cytotoxicity: Certain studies report cytotoxic effects on cancer cell lines, indicating potential use in oncology.
- Neuroactivity: Compounds with similar structures have been studied for their effects on the central nervous system.
Case Studies and Research Findings
-
Antimicrobial Studies:
- A study demonstrated that imidazolium salts possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways.
-
Cytotoxicity Assays:
- In vitro assays on various cancer cell lines showed that imidazolium derivatives induced apoptosis through caspase activation pathways. The compound's ability to inhibit cell proliferation was noted, suggesting potential as an anticancer agent.
-
Neuropharmacological Research:
- Research into related compounds has indicated neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | [Study 1] |
| Cytotoxicity | Induces apoptosis in cancer cells | [Study 2] |
| Neuroactivity | Potential neuroprotective effects | [Study 3] |
Q & A
Q. What synthetic strategies are effective for preparing 1-[(R)-2-hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium hexafluorophosphate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the imidazole core via cyclocondensation of substituted aldehydes and amines under acidic conditions, as demonstrated in analogous imidazolium salt syntheses .
- Step 2 : Introduction of the (R)-2-hydroxy-1-phenylethyl group through stereoselective alkylation, requiring chiral resolution or asymmetric catalysis.
- Step 3 : Counterion exchange with hexafluorophosphate (PF₆⁻) to enhance solubility and stability .
Key parameters to optimize include reaction temperature (60–100°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios of reactants.
Q. How should researchers characterize the structural purity and stereochemical integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and detect impurities. The chiral center in the (R)-2-hydroxy-1-phenylethyl group can be validated via NOESY or chiral HPLC .
- X-ray Crystallography : Resolve absolute stereochemistry and crystal packing effects, critical for catalytic applications .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for the cationic imidazolium moiety and PF₆⁻ counterion) .
Q. What solvents and conditions optimize solubility for catalytic applications?
- Methodological Answer :
- Hexafluorophosphate salts are generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water or hexane.
- Solubility can be enhanced by:
- Adjusting solvent dielectric constant (e.g., acetonitrile for homogeneous catalysis).
- Temperature modulation (e.g., 25–40°C for kinetic studies) .
Advanced Research Questions
Q. How does the steric and electronic environment of the imidazolium cation influence its catalytic activity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The 2,4,6-trimethylphenyl group creates a bulky environment, which can be quantified using Tolman’s cone angle calculations. This steric bulk may suppress unwanted side reactions but reduce substrate accessibility .
- Electronic Effects : Electron-withdrawing/donating substituents on the aryl groups modulate carbene stability. Use Hammett constants (σ) to correlate substituent effects with catalytic turnover rates .
- Case Study : Compare catalytic efficiency in Suzuki-Miyaura reactions using DFT calculations (e.g., Gibbs free energy of transition states) .
Q. What computational methods are suitable for predicting reaction pathways involving this compound as a precatalyst?
- Methodological Answer :
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map intermediates and transition states .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, ligand ratios) for new transformations .
- Example Workflow :
Optimize geometry of imidazolium cation and carbene intermediate.
Calculate activation barriers for oxidative addition/reductive elimination steps.
Validate predictions with experimental kinetic data .
Q. How can contradictory data from spectroscopic and catalytic studies be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/X-ray data with catalytic performance (e.g., turnover frequency vs. carbene stability).
- In Situ Characterization : Use techniques like IR spectroscopy or operando MS to detect transient species during catalysis.
- Case Example : If NMR suggests high purity but catalysis shows low activity, consider counterion dissociation or solvent effects on active species .
Q. What experimental design principles minimize trial-and-error in optimizing reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent) with minimal experiments.
- Example : A 2 factorial design (3 factors, 2 levels) reduces 8 trials to 4 via fractional factorial methods .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., interaction between temperature and substrate concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
